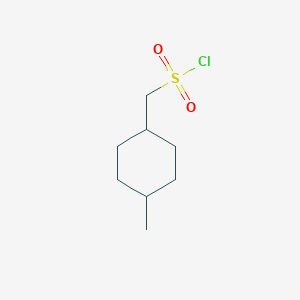

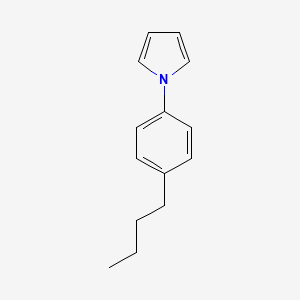

![molecular formula C11H18ClN3O B2660875 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride CAS No. 1267462-96-3](/img/structure/B2660875.png)

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide is a chemical compound with the CAS Number: 1017049-06-7 . It has a molecular weight of 207.28 .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H17N3O/c1-14(2)7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,7-8H2,1-2H3,(H3,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.28 .Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

The compound is being studied in the field of Cancer Research , specifically in the development of potential drug targets for cancer .

Comprehensive and Detailed Summary of the Application

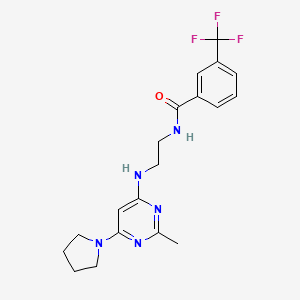

The compound has been identified as a prospective inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase, considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases . The compound showed a considerable binding affinity to MARK4 .

Detailed Description of the Methods of Application or Experimental Procedures

Different in-house libraries of synthesized small molecules were screened to identify potential MARK4 inhibitors . A small library of hydrazone compounds showed a considerable binding affinity to MARK4 . The selected compounds were further scrutinized using an enzyme inhibition assay .

Thorough Summary of the Results or Outcomes Obtained

Two hydrazone derivatives (H4 and H19) were selected that show excellent inhibition (nM range) . These compounds have a strong binding affinity for MARK4 and moderate binding with human serum albumin . Anticancer studies were performed on MCF-7 and A549 cells, suggesting H4 and H19 selectively inhibit the growth of cancer cells . The IC50 value of compound H4 and H19 was found to be 27.39 μM and 34.37 μM for MCF-7 cells, while for A549 cells it was 45.24 μM and 61.50 μM, respectively . These compounds inhibited the colonogenic potential of cancer cells and induced apoptosis .

Application in Antidepressant Synthesis

Specific Scientific Field

The compound is being studied in the field of Pharmaceutical Chemistry , specifically in the synthesis of antidepressant molecules .

Comprehensive and Detailed Summary of the Application

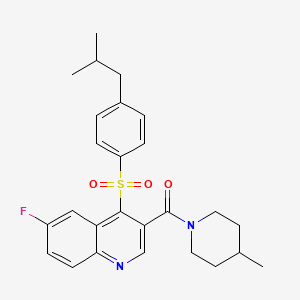

Depression is a common mood disorder triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . The compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .

Detailed Description of the Methods of Application or Experimental Procedures

The readily accessible 3, 4-dihydro-2(1 H)-quinolinone underwent successive nitration and catalytic hydrogenation to synthesize a compound. Then, this compound was reacted with dimethoxy-N, N-dimethylmethanamine (DMF-DMA) as well as formyl-hydrazine in acetonitrile to produce an antidepressant compound .

Thorough Summary of the Results or Outcomes Obtained

The synthesized compound has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Safety And Hazards

properties

IUPAC Name |

4-[2-(dimethylamino)ethoxy]benzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-14(2)7-8-15-10-5-3-9(4-6-10)11(12)13;/h3-6H,7-8H2,1-2H3,(H3,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNKENIBMTDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)

![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)

![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)

![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)